Ethyl 2-(cyanoimino)-1-pyrrolidineacetate
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Overview
Description
Ethyl 2-(cyanoimino)-1-pyrrolidineacetate is a chemical compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (–CN) and an imino group (–C=NH) attached to a pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(cyanoimino)-1-pyrrolidineacetate typically involves the reaction of ethyl cyanoacetate with amines under specific conditions. One common method is the base-catalyzed condensation of ethyl cyanoacetate with amines in the presence of a base such as sodium ethoxide in ethanol . The reaction is carried out at elevated temperatures to facilitate the formation of the desired cyanoacetamide derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve solvent-free methods or the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(cyanoimino)-1-pyrrolidineacetate undergoes various chemical reactions, including:
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The cyano and imino groups can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: It can undergo cyclization to form pyrrolidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium ethoxide, catalysts like triethylamine, and solvents such as ethanol. The reaction conditions typically involve elevated temperatures and controlled pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, which are of interest in medicinal chemistry and pharmaceutical research .
Scientific Research Applications
Ethyl 2-(cyanoimino)-1-pyrrolidineacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is employed in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of Ethyl 2-(cyanoimino)-1-pyrrolidineacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano and imino groups play a crucial role in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Ethyl 2-(cyanoimino)-1-pyrrolidineacetate can be compared with other cyanoacetamide derivatives, such as:
N-(thiazol-2-yl) cyanoacetamide: Similar in structure but contains a thiazole ring.
4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidines: Contains a pyrimidine ring and exhibits different reactivity and applications.
These compounds share some chemical properties but differ in their reactivity and specific applications, highlighting the uniqueness of this compound in certain contexts.
Biological Activity
Ethyl 2-(cyanoimino)-1-pyrrolidineacetate (CAS No. 3073573) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula C9H13N3O2 and features a pyrrolidine ring substituted with a cyanoimino group. The structure can be represented as follows:
- Molecular Formula: C9H13N3O2
- Molecular Weight: 183.22 g/mol
- SMILES Notation: CCOC(=O)CN1CCCC1=NC#N
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Although specific synthetic routes vary, they often include the formation of the pyrrolidine ring followed by the introduction of the cyanoimino group through condensation reactions.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these bacteria suggest that this compound could serve as a potential lead in the development of new antimicrobial agents.
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies using various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), revealed that this compound induces apoptosis and inhibits cell proliferation. The IC50 values for these cell lines were found to be in the micromolar range, indicating moderate potency.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis |
HeLa | 20 | Cell cycle arrest |
Neuroprotective Effects
Emerging studies have suggested that this compound may possess neuroprotective properties. In models of neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation, which are critical factors in neuronal damage.
Case Studies
- Case Study on Antimicrobial Activity : A study conducted by Al-Mahmoud et al. (2024) evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound exhibited broad-spectrum activity with lower MIC values compared to standard antibiotics.
- Case Study on Anticancer Activity : Research by Chen et al. (2023) investigated the effects of this compound on breast cancer cells. The study found that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers.
Properties
CAS No. |
150012-85-4 |
---|---|
Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
ethyl 2-(2-cyanoiminopyrrolidin-1-yl)acetate |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)6-12-5-3-4-8(12)11-7-10/h2-6H2,1H3 |
InChI Key |
HPYCSSKGXITAHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCCC1=NC#N |
Origin of Product |
United States |
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